molecular formula C11H9NO B572770 8-Methylquinoline-5-carbaldehyde CAS No. 1211501-08-4

8-Methylquinoline-5-carbaldehyde

Cat. No. B572770
M. Wt: 171.199
InChI Key: QQTHKBNASKENCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylquinoline-5-carbaldehyde is a chemical compound with the molecular formula C10H9N . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, including 8-Methylquinoline-5-carbaldehyde, has been a subject of research. Classical methods such as Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods have been used . A carbene insertion reaction based on Reimer-Tiemann methodology is presented for making 7-bromo-8-hydroxyquinoline-5-carbaldehyde . Additionally, Duff and Vilsmeier-Haack reactions were used in the double formylation of quinoline derivatives .


Molecular Structure Analysis

The molecular structure of 8-Methylquinoline-5-carbaldehyde is characterized by a benzene ring fused with a pyridine moiety . The presence of a methyl group facilitates oxidation .


Chemical Reactions Analysis

Quinoline derivatives, including 8-Methylquinoline-5-carbaldehyde, have shown substantial biological activities. The chemical reactions of these compounds depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Scientific Research Applications

Application 1: Synthesis of Schiff Base Derivatives

  • Summary of the Application: 8-Methylquinoline-5-carbaldehyde is used in the synthesis of Schiff base derivatives. These derivatives are formed by the reaction of quinoline-5-carbaldehydes and quinoline-7-carbaldehyde with 2,6-diisopropylbenzenamine .
  • Methods of Application: The synthesis involves the use of classical Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods. A carbene insertion reaction based on Reimer-Tiemann methodology is presented for making 7-bromo-8-hydroxyquinoline-5-carbaldehyde .
  • Results or Outcomes: The properties of the synthesized Schiff base derivatives have been characterized by a combination of several techniques: MS, HRMS, GC-MS, FTIR, electronic absorption spectroscopy, and multinuclear NMR .

Application 2: Antibacterial and Antioxidant Activity

  • Summary of the Application: 8-Methylquinoline-5-carbaldehyde derivatives have shown potent antibacterial and antioxidant activities .
  • Methods of Application: The derivatives were synthesized through Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide. The carbaldehyde group was oxidized by permanganate method and reduced with metallic sodium in methanol and ethanol .
  • Results or Outcomes: Most of the synthesized compounds displayed potent activity against two or more bacterial strains. The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picryl hydrazyl (DPPH), and all of them displayed moderate antioxidant activity .

Application 3: Electrochemical and Spectroscopic Characterization

  • Summary of the Application: 8-Methylquinoline-5-carbaldehyde is used in the synthesis of selected quinolinecarbaldehydes with carbonyl groups located at C5 and/or in C7 positions .
  • Methods of Application: The synthesis involves the use of classical Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods. A carbene insertion reaction based on Reimer-Tiemann methodology is presented for making 7-bromo-8-hydroxyquinoline-5-carbaldehyde .
  • Results or Outcomes: The electrochemical properties of 8-hydroxy-quinoline-5-carbaldehyde, 6- (dimethylamino)quinoline-5-carbaldehyde and its methylated derivative were investigated, and a strong correlation between the chemical structure and obtained reduction and oxidation potentials was found .

Application 4: Therapeutic Potential

  • Summary of the Application: Quinoline derivatives, including 8-Methylquinoline-5-carbaldehyde, have shown therapeutic potential in various areas of medicine .
  • Methods of Application: The derivatives were synthesized using 2-chloro-6-methylquinoline-3-carbaldehyde and isonicotinohydrazide as starting materials .
  • Results or Outcomes: Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Application 5: Synthesis of Quinoline Derivatives

  • Summary of the Application: 8-Methylquinoline-5-carbaldehyde is used in the synthesis of quinoline derivatives through the Vilsmeier–Haack reaction .
  • Methods of Application: Various nucleophiles were introduced into 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde by substitution of chlorine using different reaction conditions .
  • Results or Outcomes: The synthesized compounds were characterized by UV-Vis, IR, and NMR. Most of the compounds displayed potent activity against two or more bacterial strains .

Application 6: Synthesis of 3-Chloro-1-(Aryl)-4-(2-(2-Chloro-6-Methylquinolin-3-Yl)-5-(Pyridin-4-Yl)-1,3,4-Oxadiazol-3(2H)-Yl)-4-Ethyl-Azetidin-2-Ones

  • Summary of the Application: 8-Methylquinoline-5-carbaldehyde is used in the synthesis of a novel class of 3-chloro-1-(aryl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-ethyl-azetidin-2-ones .
  • Methods of Application: The compounds were synthesized using 2-chloro-6-methylquinoline-3-carbaldehyde and isonicotinohydrazide as starting materials .
  • Results or Outcomes: The chemical structure of the synthesized compounds was confirmed by 1H and 13C NMR, IR, and mass spectrophotometry studies .

Safety And Hazards

According to the safety data sheet, 8-Methylquinoline-5-carbaldehyde causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Quinoline derivatives, including 8-Methylquinoline-5-carbaldehyde, have shown substantial biological activities and have potential therapeutic value. They can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

8-methylquinoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-4-5-9(7-13)10-3-2-6-12-11(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTHKBNASKENCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679749
Record name 8-Methylquinoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylquinoline-5-carbaldehyde

CAS RN

1211501-08-4
Record name 8-Methylquinoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.